(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
(3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with a fluorine atom at the 3’ position and a boronic acid group at the 4 position. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 3’-fluorobiphenyl, is brominated to introduce a bromine atom at the 4 position.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then treated with a boron source, such as trimethyl borate, to introduce the boronic acid group.
Industrial Production Methods: Industrial production of (3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but often employs more scalable and cost-effective methods. Catalysts and optimized reaction conditions are used to enhance yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving (3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid. It couples with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
(3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent sensors and probes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group reacts with aryl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the biphenyl structure and fluorine substitution.
4-Fluorophenylboronic Acid: Similar but lacks the biphenyl structure.
Biphenyl-4-ylboronic Acid: Similar but lacks the fluorine substitution.
Uniqueness: (3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the biphenyl structure and the fluorine atom, which can influence its reactivity and interactions in chemical reactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable building block in organic synthesis.
Properties
Molecular Formula |
C12H10BFO2 |
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Molecular Weight |
216.02 g/mol |
IUPAC Name |
[4-(3-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,15-16H |
InChI Key |
PCOUIOZFOMGZKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)F)(O)O |
Origin of Product |
United States |
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